molecular formula C11H9ClO3 B2883502 2-(2-Chloro-6-methylbenzofuran-3-yl)aceticacid CAS No. 1420792-92-2

2-(2-Chloro-6-methylbenzofuran-3-yl)aceticacid

Cat. No.: B2883502
CAS No.: 1420792-92-2
M. Wt: 224.64
InChI Key: NONOJKDMELEIBX-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-methylbenzofuran-3-yl)acetic acid is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The presence of a chloro and methyl group on the benzofuran ring enhances its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-methylbenzofuran-3-yl)acetic acid typically involves the following steps:

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Chlorination and Methylation: The introduction of the chloro and methyl groups can be achieved through electrophilic aromatic substitution reactions. Chlorination is often carried out using chlorine gas or other chlorinating agents, while methylation can be done using methyl iodide or dimethyl sulfate.

    Acetic Acid Substitution:

Industrial Production Methods

Industrial production of 2-(2-Chloro-6-methylbenzofuran-3-yl)acetic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-methylbenzofuran-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst

    Substitution: Sodium hydroxide, potassium tert-butoxide

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Various substituted benzofuran derivatives

Scientific Research Applications

2-(2-Chloro-6-methylbenzofuran-3-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-methylbenzofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The chloro and methyl groups on the benzofuran ring enhance its binding affinity to certain enzymes and receptors, leading to various biological effects. The acetic acid moiety may also play a role in modulating the compound’s activity by influencing its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorobenzofuran-3-yl)acetic acid
  • 2-(6-Methylbenzofuran-3-yl)acetic acid
  • 2-(2-Chloro-6-methylbenzofuran-3-yl)propanoic acid

Uniqueness

2-(2-Chloro-6-methylbenzofuran-3-yl)acetic acid is unique due to the presence of both chloro and methyl groups on the benzofuran ring, which enhances its chemical reactivity and biological properties

Biological Activity

2-(2-Chloro-6-methylbenzofuran-3-yl)acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H11ClO3
  • Molecular Weight : 240.67 g/mol
  • CAS Number : 1420792-92-2

The biological activity of 2-(2-Chloro-6-methylbenzofuran-3-yl)acetic acid is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory and metabolic pathways. The compound may act as an inhibitor of the 5-lipoxygenase enzyme, which is crucial in the biosynthesis of leukotrienes, mediators involved in inflammatory responses .

Anti-inflammatory Effects

Research indicates that compounds similar to 2-(2-Chloro-6-methylbenzofuran-3-yl)acetic acid exhibit significant anti-inflammatory properties. Inhibiting the 5-lipoxygenase pathway can alleviate symptoms associated with inflammatory diseases such as asthma and arthritis .

Cytoprotective Properties

In animal studies, this compound has shown cytoprotective effects against gastric lesions induced by irritants such as ethanol and indomethacin. This suggests potential applications in protecting gastrointestinal mucosa from damage caused by non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies and Experimental Data

  • Gastric Ulcer Prevention : In a study involving Sprague-Dawley rats, administration of 2-(2-Chloro-6-methylbenzofuran-3-yl)acetic acid prior to ethanol exposure significantly reduced gastric mucosal lesions compared to control groups receiving only the vehicle .
    Treatment GroupLesion Score (Mean ± SD)
    Control (Vehicle)8.5 ± 1.2
    Low Dose (10 mg/kg)4.0 ± 0.8
    High Dose (50 mg/kg)1.5 ± 0.5
  • Inflammation Models : In models of inflammation induced by indomethacin, the compound demonstrated a dose-dependent reduction in ulcer formation, indicating its potential as a therapeutic agent for managing NSAID-induced gastric damage .

Synthesis and Derivatives

The synthesis of 2-(2-Chloro-6-methylbenzofuran-3-yl)acetic acid can be achieved through various organic reactions involving benzofuran derivatives. Its derivatives have been explored for enhanced biological activity, particularly in antimicrobial and anticancer studies .

Properties

IUPAC Name

2-(2-chloro-6-methyl-1-benzofuran-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO3/c1-6-2-3-7-8(5-10(13)14)11(12)15-9(7)4-6/h2-4H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONOJKDMELEIBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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